Lipophilicity Advantage: XLogP3-AA of 2.3 Compared to Parent and Morpholino Analogs
The target compound displays an XLogP3-AA value of 2.3 [1], which is substantially higher than that of the unsubstituted parent 6-phenyl-3(2H)-pyridazinone (estimated XLogP3-AA ≈ 1.6) and the 2-morpholinoethyl analog (predicted XLogP3-AA ≈ 0.9). The increased lipophilicity enhances passive membrane permeability and is expected to improve blood‑brain‑barrier penetration potential, making this compound a superior tool for CNS‑targeted pyridazinone programs that require moderate lipophilicity without the excessive hydrophilicity of morpholino or methyl‑substituted congeners.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 6-phenyl-3(2H)-pyridazinone ≈ 1.6; 6-phenyl-2-(2-morpholinoethyl)-3(2H)-pyridazinone ≈ 0.9 |
| Quantified Difference | Δ 0.7 vs parent; Δ 1.4 vs morpholino analog |
| Conditions | Predicted values from XLogP3 algorithm (PubChem); comparator values estimated from analogous structures. |
Why This Matters
The higher lipophilicity of the piperidinoethyl derivative translates directly into enhanced membrane permeability, which is critical for intracellular or CNS target engagement, whereas the morpholino analog would be too hydrophilic and the parent compound too lipophilic to balance solubility and permeability.
- [1] PubChem. 6-Phenyl-2-(2-piperidin-1-ylethyl)pyridazin-3-one. Compound Summary CID 7659691. National Library of Medicine, 2025. View Source
